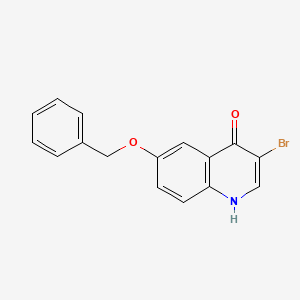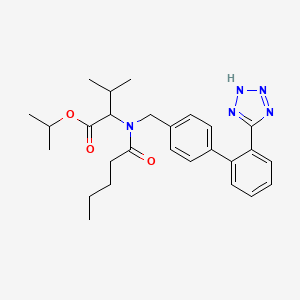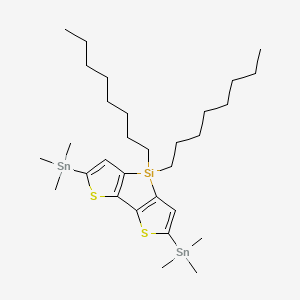
6-Benzyloxy-3-bromo-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloxy-3-bromo-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group at the 6-position, a bromine atom at the 3-position, and a ketone group at the 4-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-3-bromo-1H-quinolin-4-one typically involves multiple steps:
Starting Material: The synthesis often begins with a quinoline derivative.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 4-position, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The ketone group at the 4-position can participate in oxidation and reduction reactions, forming alcohols or carboxylic acids.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Benzyl Alcohol: Used for introducing the benzyloxy group.
Potassium Permanganate or Chromium Trioxide: Used for oxidation.
Major Products
Substituted Quinoline Derivatives: Depending on the substituents introduced via substitution reactions.
Alcohols and Carboxylic Acids: From reduction and oxidation of the ketone group.
Applications De Recherche Scientifique
6-Benzyloxy-3-bromo-1H-quinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 6-Benzyloxy-3-bromo-1H-quinolin-4-one depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3-bromo-1H-quinolin-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.
6-Benzyloxy-3-chloro-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-Benzyloxy-3-bromo-1H-quinolin-4-one is unique due to the combination of its benzyloxy and bromine substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H12BrNO2 |
|---|---|
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
3-bromo-6-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Clé InChI |
SGLLMRCHWAGXKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)







![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)


![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)


